molecular formula C19H21NO3 B14264017 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-2-(pyridin-4-yl)ethan-1-one CAS No. 159782-44-2

1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-2-(pyridin-4-yl)ethan-1-one

Cat. No.: B14264017
CAS No.: 159782-44-2
M. Wt: 311.4 g/mol
InChI Key: ZRUOZJROOKNYSS-UHFFFAOYSA-N
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Description

1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-2-(pyridin-4-yl)ethan-1-one is an organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a cyclopentyloxy group, a methoxyphenyl group, and a pyridinyl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-2-(pyridin-4-yl)ethan-1-one typically involves the following steps:

    Formation of the Cyclopentyloxy Group: This step involves the reaction of cyclopentanol with an appropriate halogenating agent to form cyclopentyl halide.

    Methoxylation: The cyclopentyl halide is then reacted with a methoxyphenol derivative to introduce the methoxy group.

    Pyridinyl Group Introduction: The final step involves the coupling of the methoxyphenyl derivative with a pyridinyl compound under suitable conditions, such as the use of a base and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-2-(pyridin-4-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-2-(pyridin-4-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-2-(pyridin-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Acetylpyridine: An organic compound with a similar pyridinyl group but different functional groups.

    [3-(Cyclopentyloxy)-4-methoxyphenyl]methanol: A compound with a similar cyclopentyloxy and methoxyphenyl structure but different functional groups.

Uniqueness

1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-2-(pyridin-4-yl)ethan-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

159782-44-2

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

1-(3-cyclopentyloxy-4-methoxyphenyl)-2-pyridin-4-ylethanone

InChI

InChI=1S/C19H21NO3/c1-22-18-7-6-15(13-19(18)23-16-4-2-3-5-16)17(21)12-14-8-10-20-11-9-14/h6-11,13,16H,2-5,12H2,1H3

InChI Key

ZRUOZJROOKNYSS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CC2=CC=NC=C2)OC3CCCC3

Origin of Product

United States

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